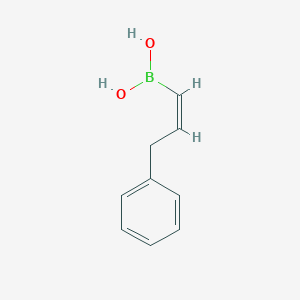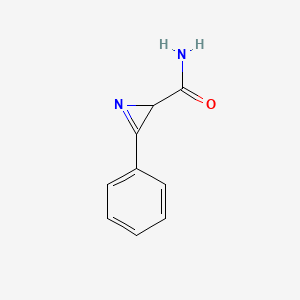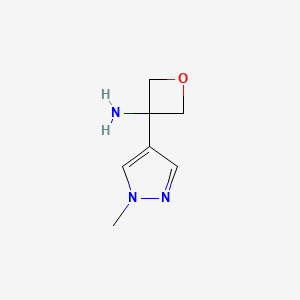
7-Hydroxy-3-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Hydroxy-3-méthylindolin-2-one est un dérivé de l'indole, un composé hétérocyclique important présent dans de nombreux produits naturels et pharmaceutiques. Ce composé est connu pour sa structure unique, qui comprend un groupe hydroxyle en position 7 et un groupe méthyle en position 3 sur l'échafaudage indolin-2-one. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Hydroxy-3-méthylindolin-2-one peut être réalisée par plusieurs méthodes. Une approche courante implique l'utilisation de dérivés d'isatine comme matières premières. La réaction se déroule généralement par un couplage tricomposant impliquant de l'isatine N-protégée, un précurseur d'aryne et de la 1,3-cyclodione dans des conditions sans métaux . Il a été démontré que cette méthode produisait une grande variété de 3-hydroxyindolin-2-ones avec de bons rendements.
Une autre méthode implique l'hydroxylation asymétrique catalytique des oxindoles en utilisant de l'oxygène moléculaire et un catalyseur de transfert de phase . Cette approche permet l'introduction sélective du groupe hydroxyle à la position souhaitée.
Méthodes de production industrielle
La production industrielle de la 7-Hydroxy-3-méthylindolin-2-one utilise souvent des techniques de synthèse organique à grande échelle. Ces méthodes impliquent généralement l'utilisation de matières premières et de catalyseurs facilement disponibles pour garantir des rendements élevés et la pureté. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Hydroxy-3-méthylindolin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former différents dérivés, en fonction des agents réducteurs utilisés.
Substitution : Les groupes méthyle et hydroxyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
La 7-Hydroxy-3-méthylindolin-2-one a une large gamme d'applications dans la recherche scientifique :
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 7-Hydroxy-3-méthylindolin-2-one implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyle et méthyle jouent un rôle crucial dans sa liaison à des enzymes et des récepteurs spécifiques. Le composé peut moduler l'activité de ces cibles, ce qui conduit à divers effets biologiques. Par exemple, il a été démontré qu'il inhibait certaines enzymes impliquées dans la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
7-Hydroxy-3-methylindolin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Hydroxy-3-methylindolin-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding to specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale présentant des caractéristiques structurales similaires mais des activités biologiques différentes.
Isatine : Un autre dérivé de l'indole avec des propriétés chimiques et des applications distinctes.
3-Hydroxyindolin-2-one : Un composé étroitement apparenté avec une réactivité chimique similaire mais des effets biologiques différents.
Unicité
La 7-Hydroxy-3-méthylindolin-2-one est unique en raison du positionnement spécifique de ses groupes hydroxyle et méthyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
7-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-6-3-2-4-7(11)8(6)10-9(5)12/h2-5,11H,1H3,(H,10,12) |
Clé InChI |
PBNFYDJXGAGJDS-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C(=CC=C2)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)
![2H-Indeno[5,6-D][1,2]oxazole](/img/structure/B11918047.png)
![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11918056.png)


![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)



